molecular formula C12H14N2O2 B2529681 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid CAS No. 95242-09-4

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B2529681
CAS No.: 95242-09-4
M. Wt: 218.256
InChI Key: YJOYXRINXOHSNM-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Complex Formation

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has been extensively reviewed, highlighting the preparation, properties, and applications of these compounds in various fields, including their electrochemical and biological activities (Boča, Jameson, & Linert, 2011). This review suggests potential areas for further investigation, particularly in the analogues of the mentioned compound, which could lead to new insights and applications in scientific research.

Pharmacological Activities

Benzothiazole derivatives, including structures related to 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid, have been identified as possessing a wide array of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, which make these compounds promising candidates for drug development and therapeutic applications (Bhat & Belagali, 2020). The structural activity relationship (SAR) of benzothiazole derivatives is crucial for understanding and enhancing their biological efficacy.

Antioxidant and Anti-inflammatory Agents

Research has focused on synthesizing benzofused thiazole derivatives to explore their antioxidant and anti-inflammatory properties. These studies have demonstrated that certain benzofused thiazole derivatives exhibit significant anti-inflammatory and antioxidant activities, suggesting their potential as therapeutic agents for managing oxidative stress and inflammation-related conditions (Raut et al., 2020).

Therapeutic Potential and Drug Development

The therapeutic potential of benzothiazoles, including their role in treating various diseases and disorders, has been the subject of patent reviews and expert opinions. These reviews highlight the significance of benzothiazole derivatives in medicinal chemistry, emphasizing their applications in developing treatments for cancer, microbial infections, and other health conditions (Kamal, Hussaini, & Malik, 2015).

Future Directions

Benzodiazole and its derivatives have been studied for their potential in various applications, including as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The future directions for “3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid” specifically are not available in the sources I found.

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models have not been reported . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOYXRINXOHSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NC2=CC=CC=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of o-phenylenediamine (5.4 g, 0.05 mole) and 2,2-dimethylsuccinic acid (7.5 g, 0.05 mole) in 50 mL of 4.8 N HCl was refluxed without condenser until the total volume was reduced to about 20 mL. Evaporation at 100° and 40 torr afforded a green paste which was taken up in 100 mL H2O and made alkaline (pH 9) with 20% NaOH. The mixture was filtered removing tarry matter and the clear yellow filtrate was concentrated, cooled and the pH adjusted to about 6 by addition of acetic acid. A light yellow solid precipitated and was isolated by filtration and dried in air to give 9 g of α,α-dimethyl-1H-2-benzimidazolepropanoic acid, m.p. 223°-226° (dec). Recrystallization from acetonitrile-methyl ethyl ketone-methanol (30-30-40) afforded 6.7 g (61%) of colorless needles, m.p. 266°-267° (dec).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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